N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a triazole ring, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole, which is then reacted with 1,2,5-oxadiazole-3-yl acetamide under controlled conditions. The reaction often requires the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfanyl derivatives
- 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfanyl derivatives
- 4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfanyl derivatives
Uniqueness
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of both triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H10N6O2S |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
N-[4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C8H10N6O2S/c1-3-14-7(10-11-8(14)17)5-6(9-4(2)15)13-16-12-5/h3H2,1-2H3,(H,11,17)(H,9,13,15) |
InChI Key |
AHVWOBJFHRVDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NON=C2NC(=O)C |
Origin of Product |
United States |
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